molecular formula C10H13NO3 B13079469 Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate

Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate

Cat. No.: B13079469
M. Wt: 195.21 g/mol
InChI Key: MJFTYLIYOVJMOZ-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridine and is characterized by the presence of a methyl ester group and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate can be compared with other similar compounds, such as:

    Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: This compound has a similar structure but differs in the position of the ester group.

    1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: This compound contains a boronic acid group instead of the ester group.

    2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridine: This compound has a phenyl group attached to the pyridine ring, providing different chemical properties.

Biological Activity

Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C11H13N1O3\text{Molecular Formula }C_{11}H_{13}N_{1}O_{3}
CAS Number 1351413507\text{CAS Number }1351413-50-7

The presence of the dihydropyridine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Receptor Modulation : The compound has been shown to interact with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to glucose metabolism and lipid synthesis.

Antioxidant Properties

This compound has demonstrated antioxidant activity. This property is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have indicated that this compound may exert neuroprotective effects. It appears to modulate neurotransmitter levels, potentially enhancing cognitive function and providing protection against neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduces oxidative stress in neuronal cells
NeuroprotectiveEnhances cognitive function in animal models
Anti-inflammatoryInhibits cytokine production

Case Study: Neuroprotective Effects

In a study involving murine models, this compound was administered to assess its impact on cognitive decline. Results indicated a significant improvement in memory retention and a reduction in markers associated with neurodegeneration (e.g., amyloid-beta levels) after treatment over four weeks .

Case Study: Anti-inflammatory Properties

A separate study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in the secretion of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(1-methyl-2-oxopyridin-4-yl)propanoate

InChI

InChI=1S/C10H13NO3/c1-7(10(13)14-3)8-4-5-11(2)9(12)6-8/h4-7H,1-3H3

InChI Key

MJFTYLIYOVJMOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)N(C=C1)C)C(=O)OC

Origin of Product

United States

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